Product packaging for 2-Iodoethyl myristate(Cat. No.:CAS No. 83763-20-6)

2-Iodoethyl myristate

Cat. No.: B12641932
CAS No.: 83763-20-6
M. Wt: 382.32 g/mol
InChI Key: HTORKFYAKCXIKR-UHFFFAOYSA-N
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Description

2-Iodoethyl myristate (CAS 83763-20-6) is a iodine-substituted ester of significant interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C₁₆H₃₁IO₂ and a molecular weight of 382.32 g/mol, serves as a critical synthetic intermediate due to the reactivity of its carbon-iodine bond, which is the weakest among carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions . Researchers primarily utilize this compound as a versatile alkylating agent, enabling the facile introduction of the myristate moiety into more complex molecular architectures for the construction of pharmaceuticals and fine chemicals . Its mechanism of action is characterized by the iodine atom acting as a superior leaving group in SN2 reactions, allowing for efficient displacement by various nucleophiles. This reactivity is also harnessed in specific transformations such as iodocyclization reactions . In the laboratory, this compound can be analyzed by reverse-phase HPLC, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for Mass-Spec compatible applications) . The compound is a colorless, odorless liquid with low viscosity, a calculated density of 1.214 g/cm³, and a flash point above 187°C . It is soluble in organic solvents . This compound is offered strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31IO2 B12641932 2-Iodoethyl myristate CAS No. 83763-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83763-20-6

Molecular Formula

C16H31IO2

Molecular Weight

382.32 g/mol

IUPAC Name

2-iodoethyl tetradecanoate

InChI

InChI=1S/C16H31IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h2-15H2,1H3

InChI Key

HTORKFYAKCXIKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCI

Origin of Product

United States

Synthetic Methodologies for 2 Iodoethyl Myristate

Established Synthetic Routes and Reaction Optimizations

The traditional synthesis of 2-iodoethyl myristate can be effectively achieved through two primary multi-step approaches: the esterification of myristic acid with 2-iodoethanol (B1213209), or the esterification with a more stable haloethanol followed by a halogen exchange reaction.

Esterification Reactions Involving 2-Iodoethanol

Direct esterification of myristic acid with 2-iodoethanol represents the most straightforward approach to this compound. This reaction, a Fischer-Speier esterification, typically requires an acid catalyst to proceed at a reasonable rate. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed, often by azeotropic distillation with a suitable solvent like toluene.

The general reaction is as follows:

Myristic Acid + 2-Iodoethanol ⇌ this compound + Water

Optimization of this reaction involves careful consideration of the catalyst type and loading, reaction temperature, and the molar ratio of the reactants. For long-chain fatty acids like myristic acid, solid acid catalysts have been explored to simplify catalyst removal and product purification.

Table 1: Comparison of Catalysts for the Esterification of Myristic Acid with Isopropyl Alcohol (as an analogue for a secondary alcohol) This table provides analogous data for the esterification of myristic acid, as direct data for 2-iodoethanol is not readily available.

CatalystReaction Time (hours)Conversion (%)Selectivity (%)Reference
SiO₂-1-SO₄69598-99 tandfonline.com
SiO₂-2-SO₄66498-99 tandfonline.com
Sulfuric Acid (Homogeneous)6Lower than supportedHigh tandfonline.com

The data suggests that silica-supported sulfuric acid catalysts can be highly effective for the esterification of myristic acid, offering high conversion and selectivity. tandfonline.com The performance is influenced by the catalyst's surface area and acid content. tandfonline.com

Iodination Strategies for Myristate Esters

An alternative and often preferred route involves a two-step process: first, the synthesis of a more stable haloethyl myristate, such as 2-chloroethyl myristate or 2-bromoethyl myristate, followed by a halogen exchange reaction, known as the Finkelstein reaction. wikipedia.org This approach can be advantageous as 2-chloroethanol (B45725) and 2-bromoethanol (B42945) are generally more stable and less expensive than 2-iodoethanol.

Step 1: Esterification with 2-Chloroethanol or 2-Bromoethanol

The esterification of myristic acid with 2-chloroethanol or 2-bromoethanol can be achieved using similar conditions as described for 2-iodoethanol, typically through acid-catalyzed Fischer esterification. Enzymatic methods, using lipases, have also been reported for the synthesis of 2-chloroethyl and 2-bromoethyl esters of fatty acids, offering a milder and more selective alternative. nih.gov For instance, cholesterol ester hydrolase has been used to catalyze the esterification of fatty acids with 2-chloroethanol and 2-bromoethanol. nih.gov

Step 2: The Finkelstein Reaction

The resulting 2-chloroethyl or 2-bromoethyl myristate is then converted to this compound via the Finkelstein reaction. wikipedia.org This S_N2 reaction involves treating the alkyl halide with an excess of an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972). wikipedia.org The equilibrium is driven towards the desired iodo-product because sodium chloride or sodium bromide are insoluble in acetone and precipitate out of the reaction mixture. wikipedia.org

The general reaction is as follows:

2-Bromoethyl Myristate + NaI (in acetone) → this compound + NaBr(s)

The efficiency of the Finkelstein reaction is dependent on the nature of the leaving group (Br > Cl), the concentration of the iodide salt, and the reaction temperature.

Exploration of Alternative Synthetic Pathways

To address the limitations of traditional methods, such as long reaction times and the use of hazardous catalysts, alternative synthetic pathways are being explored.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. rsc.org This technique can be applied to both the esterification and the Finkelstein reaction steps. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. rsc.org For instance, microwave-assisted esterification of fatty acids has been shown to be highly efficient. researchgate.net Similarly, the Finkelstein reaction can be accelerated using microwave heating, sometimes in the absence of a traditional solvent. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification of Myristic Acid with Isopropyl Alcohol (as an analogue)

MethodReaction TimeConversion (%)Reference
Conventional Heating>1 hour~70% rsc.org
Microwave Irradiation5 minutes>90% rsc.org

This comparison highlights the significant rate enhancement achievable with microwave-assisted synthesis.

Novel Catalytic Systems for Enhanced Yield

Research into novel catalytic systems aims to improve the efficiency and sustainability of the synthesis of this compound.

For the esterification step , a variety of solid acid catalysts have been investigated for the esterification of fatty acids. These include:

Sulfated Zirconia (SZ): These catalysts have shown high activity and reusability for the esterification of myristic acid with short-chain alcohols. rsc.org

Supported Catalysts: As mentioned earlier, silica-supported sulfuric acid has proven effective. tandfonline.com Other supports and different acidic functionalities are continuously being explored.

Enzymes: Lipases offer a green and highly selective catalytic option for esterification under mild conditions. nih.gov

For the iodination step (Finkelstein reaction), while traditionally not catalytic, research has explored the use of phase-transfer catalysts to enhance the reaction rate, particularly when dealing with less reactive alkyl halides.

Methodological Considerations in Synthetic Scale-Up for Research Applications

Scaling up the synthesis of this compound from a laboratory setting to produce larger quantities for research applications requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For esterification reactions :

Heat Transfer: Esterification is often an endothermic process requiring heat. As the reaction scale increases, efficient heat transfer becomes critical to maintain a consistent reaction temperature throughout the larger volume. acs.org

Water Removal: On a larger scale, the efficient removal of water is crucial to drive the reaction to completion. While a Dean-Stark apparatus is common in the lab, other techniques like vacuum distillation might be more practical for larger volumes. researchgate.net

Mixing: Adequate agitation is necessary to ensure homogeneity, especially when using heterogeneous catalysts. acs.org

For the Finkelstein reaction :

Precipitation and Filtration: The precipitation of the sodium halide byproduct is a key driver of the reaction. On a larger scale, ensuring efficient precipitation and subsequent filtration can be challenging. The filter cake may trap the product, leading to yield loss.

Solvent Volume: The use of large volumes of acetone can pose safety and environmental concerns, necessitating proper handling and recovery systems.

Exothermic Potential: While the Finkelstein reaction is not typically highly exothermic, the heat of dissolution of the iodide salt and any potential side reactions should be considered, and adequate cooling should be available. researchgate.net

In any scale-up, a thorough risk assessment is essential. nih.gov It is often recommended to increase the scale gradually (e.g., no more than three-fold at a time) and to monitor the reaction closely for any unexpected changes in temperature, pressure, or reaction rate. researchgate.net

Process Efficiency and Purity Control in Larger-Scale Synthesis

The efficiency and purity in the large-scale synthesis of this compound are critically dependent on the chosen synthetic pathway and the precise control of reaction parameters.

One potential route is the direct esterification of myristic acid with 2-iodoethanol. This reaction is typically catalyzed by an acid. For large-scale operations, a solid acid catalyst, such as sulfated zirconia, is often preferred over mineral acids like sulfuric acid to avoid issues with corrosion, catalyst loss, and environmental concerns associated with disposal. rsc.orgmdpi.com The use of a heterogeneous catalyst simplifies the purification process as it can be easily removed by filtration. nih.gov To drive the reaction towards completion and enhance the yield, the removal of water, a by-product of the esterification, is crucial. mdpi.comcsic.es In an industrial setting, this can be achieved by techniques such as azeotropic distillation.

Another efficient method is the Finkelstein reaction , which involves the conversion of an alkyl chloride or bromide to an alkyl iodide. wikipedia.orgprezi.com In this approach, 2-chloroethyl myristate or 2-bromoethyl myristate would first be synthesized via esterification of myristic acid with 2-chloroethanol or 2-bromoethanol, respectively. nih.gov Subsequently, the chloro- or bromo-ester is treated with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.orgprezi.com The efficiency of the Finkelstein reaction is driven by the precipitation of the less soluble sodium chloride or bromide from the acetone, thus shifting the equilibrium towards the formation of the desired this compound. wikipedia.orgquora.com

For both synthetic routes, purity control is paramount. On a large scale, purification would likely involve several stages. After the initial removal of any solid catalyst, the crude product would undergo washing steps to remove unreacted acid, alcohol, and water-soluble by-products. Final purification to achieve high-purity this compound would typically be accomplished through vacuum distillation, which is suitable for high-boiling point esters. atamanchemicals.com The purity of the final product and intermediates can be monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netacs.org

The following interactive table illustrates hypothetical data on how different catalysts and reaction times could influence the yield and purity of this compound in a direct esterification process.

CatalystReaction Time (hours)Yield (%)Purity (%)
Sulfuric Acid88592
Sulfated Zirconia129297
p-Toluenesulfonic acid108894
No Catalyst244075

By-product Minimization Strategies

A key aspect of efficient large-scale synthesis is the minimization of by-products, which can reduce the yield of the desired product and complicate purification processes.

In the direct esterification of myristic acid with 2-iodoethanol, a primary concern is the potential for side reactions involving the iodo-functional group. 2-Iodoethanol can be unstable, particularly at elevated temperatures or in the presence of certain catalysts, and may undergo elimination to form ethylene (B1197577) and iodine, or substitution reactions. To mitigate this, the reaction temperature should be carefully controlled, and milder catalysts may be employed. google.com Using an enzymatic catalyst, such as a lipase, at lower temperatures (e.g., 60°C) can be an effective strategy to minimize by-product formation and increase the selectivity of the esterification. google.com

In the Finkelstein reaction pathway, by-product formation can occur in both the initial esterification step and the subsequent halogen exchange. During the synthesis of the 2-chloroethyl or 2-bromoethyl myristate precursor, by-products can arise from similar side reactions of the halo-alcohols as described above, although 2-chloroethanol and 2-bromoethanol are generally more stable than 2-iodoethanol.

During the Finkelstein reaction itself, the primary by-products are the sodium chloride or bromide salts, which are intentionally precipitated out of the solution. wikipedia.org However, incomplete reaction can leave unreacted chloro- or bromo-ester in the final product. To minimize this, a slight excess of sodium iodide is often used to drive the reaction to completion. prezi.com The choice of solvent is also critical; acetone is highly effective due to the differential solubility of the sodium halide salts. quora.comunacademy.com The reaction is typically carried out under anhydrous conditions, as the presence of water can lead to hydrolysis of the ester.

The following interactive table outlines potential by-products and strategies for their minimization in both synthetic routes.

Synthetic RoutePotential By-productMinimization Strategy
Direct EsterificationDiethyl ether (from 2-iodoethanol)Optimize reaction temperature; use selective catalysts.
Direct EsterificationUnreacted myristic acidUse of excess 2-iodoethanol; efficient water removal.
Finkelstein Reaction2-Chloro/Bromoethyl myristateUse of excess sodium iodide; sufficient reaction time.
Finkelstein ReactionHydrolysis productsEnsure anhydrous reaction conditions.

Advanced Spectroscopic Characterization of 2 Iodoethyl Myristate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within the 2-Iodoethyl myristate molecule. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed structural map can be constructed.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms in the molecule. Based on established chemical shift principles for esters and alkyl halides, a predicted ¹H NMR spectrum allows for the assignment of each proton.

The protons of the ethyl group attached to the ester oxygen exhibit distinct signals due to their proximity to different functional groups. The two protons on the carbon adjacent to the oxygen (O-CH₂-) are expected to appear as a triplet at approximately 4.31 ppm. The neighboring two protons on the carbon bonded to the iodine atom (-CH₂-I) are predicted to resonate as a triplet at around 3.29 ppm.

The myristate acyl chain displays a series of characteristic signals. The alpha-methylene protons (-CH₂-COO) adjacent to the carbonyl group are typically found downfield, predicted here as a triplet at 2.30 ppm. The long chain of methylene (B1212753) groups in the fatty acid backbone produces a large, overlapping multiplet in the range of 1.25-1.30 ppm. The terminal methyl group (-CH₃) of the myristate chain is expected to appear as a triplet at approximately 0.88 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-CH₃ (Myristate) 0.88 Triplet 6.9
-(CH₂)₁₀- (Myristate) 1.25-1.30 Multiplet -
-CH₂-CH₂-COO (Myristate) 1.63 Quintet 7.4
-CH₂-COO (Myristate) 2.30 Triplet 7.5
-CH₂-I (Ethyl) 3.29 Triplet 6.8

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for a complete mapping of the carbon skeleton.

The carbonyl carbon of the ester group is the most deshielded, with a predicted chemical shift of around 173.7 ppm. The carbons of the iodoethyl group also show characteristic shifts; the carbon bonded to the oxygen (O-CH₂) is predicted at approximately 63.9 ppm, while the carbon bearing the iodine atom (-CH₂-I) is expected at a significantly upfield position of about 2.3 ppm due to the heavy atom effect of iodine.

The myristate chain carbons have predictable chemical shifts. The alpha-carbon to the carbonyl (-CH₂-COO) is predicted at 34.3 ppm. The series of methylene carbons in the chain appear in a cluster between 22.7 and 31.9 ppm. The terminal methyl carbon (-CH₃) is the most shielded carbon of the acyl chain, with a predicted chemical shift of 14.1 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂-I (Ethyl) 2.3
-CH₃ (Myristate) 14.1
-(CH₂)ₓ- (Myristate) 22.7 - 31.9
-CH₂-COO (Myristate) 34.3
O-CH₂- (Ethyl) 63.9

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data.

A COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations include:

The triplet at ~4.31 ppm (O-CH₂-) would show a cross-peak with the triplet at ~3.29 ppm (-CH₂-I), confirming the connectivity within the iodoethyl group.

The triplet of the alpha-methylene protons of the myristate chain (~2.30 ppm) would correlate with the quintet of the beta-methylene protons (~1.63 ppm).

The terminal methyl protons (~0.88 ppm) would show a correlation with the adjacent methylene protons within the long chain.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For instance:

The proton signal at ~4.31 ppm would correlate with the carbon signal at ~63.9 ppm.

The proton signal at ~3.29 ppm would correlate with the carbon signal at ~2.3 ppm.

The proton signal at ~2.30 ppm would correlate with the carbon signal at ~34.3 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Fragmentation

GC-MS analysis combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to assess the purity of a this compound sample and to analyze its fragmentation pattern upon electron ionization.

The mass spectrum of this compound is characterized by several key fragments. While the molecular ion peak ([M]⁺) at m/z 382 may be observed, it is often of low intensity for long-chain esters. The fragmentation pattern is dominated by cleavages at the ester functional group and along the alkyl chain.

Based on data from the NIST Mass Spectrometry Data Center, prominent peaks are observed at m/z 43, 155, and 255. sisweb.com A plausible fragmentation pathway involves:

m/z 255: This peak likely corresponds to the loss of the iodoethyl group (•OCH₂CH₂I), resulting in the myristoyl cation ([C₁₄H₂₇O]⁺).

m/z 155: This fragment could arise from the cleavage of the bond between the oxygen and the ethyl group, followed by the loss of an iodo radical, leading to the [CH₂=CH-O-C(O)-(CH₂)₁₂CH₃]⁺ ion.

m/z 43: This is a common fragment in the mass spectra of long-chain alkanes and their derivatives, often attributed to the propyl cation ([C₃H₇]⁺) or the acetyl cation ([CH₃CO]⁺) formed through rearrangements and further fragmentation.

Key Fragments in the GC-MS Spectrum of this compound

m/z Proposed Fragment Ion Proposed Neutral Loss
255 [CH₃(CH₂)₁₂CO]⁺ •OCH₂CH₂I
155 [CH₂=CHOCO(CH₂)₁₂CH₃]⁺ •I

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₁₆H₃₁IO₂) can be calculated by summing the exact masses of its constituent isotopes.

Using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹²⁷I), the calculated monoisotopic mass of this compound is 382.1369 g/mol . Experimental determination of the molecular ion's mass with high accuracy by HRMS would confirm this elemental composition and provide strong evidence for the compound's identity.

Computational Chemistry and Molecular Modeling of 2 Iodoethyl Myristate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in the computational analysis of 2-iodoethyl myristate, offering a detailed view of its electronic properties from first principles. These methods solve the Schrödinger equation for the molecule, providing precise information about electron distribution and energy levels.

Electronic Structure Determination and Molecular Orbital Analysis

The electronic structure of this compound is key to understanding its reactivity and spectroscopic properties. Molecular orbital (MO) theory describes the distribution of electrons in a molecule, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For this compound, the long aliphatic chain of the myristate group primarily contributes to its nonpolar, hydrophobic character. The ester functional group and the iodo-substituent, however, introduce polarity and specific sites of reactivity. An MO analysis would likely reveal that the HOMO is localized around the electron-rich oxygen and iodine atoms, while the LUMO may be distributed around the carbonyl carbon and the carbon atom bonded to the iodine, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

Table 1: Key Aspects of Molecular Orbital Analysis for this compound

ParameterDescriptionRelevance to this compound
HOMO Highest Occupied Molecular OrbitalIndicates the region of the molecule most likely to donate electrons in a reaction. Likely localized on the ester and iodo groups.
LUMO Lowest Unoccupied Molecular OrbitalIndicates the region of the molecule most likely to accept electrons. Important for understanding reactions with nucleophiles.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher reactivity. This value would quantify the molecule's kinetic stability.
Electron Density Distribution of electrons across the moleculeHighlights electronegative (oxygen, iodine) and electropositive centers, predicting intermolecular interactions.

Conformational Analysis via Energy Minimization

Due to its long, flexible alkyl chain and several rotatable single bonds, this compound can adopt a vast number of conformations. Energy minimization is a computational process used to find the most stable three-dimensional arrangement of a molecule, known as its global minimum energy conformation. nih.gov This process systematically adjusts the atomic coordinates to lower the total potential energy of the molecule, identifying stable conformers that are more likely to exist. semanticscholar.orgnih.gov

The analysis for this compound would involve exploring the rotational energy barriers around the C-C bonds of the myristate tail, the C-O bond of the ester, and the C-C bond of the iodoethyl group. The lowest energy conformation is expected to feature the long alkyl chain in a relatively linear, extended state to minimize steric hindrance, although various folded conformations would also exist as local energy minima. nih.gov

Molecular Dynamics (MD) Simulations

While QM methods provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic evolution of the molecule over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model how this compound behaves in a simulated environment, such as in a solvent or near a biological membrane.

Conformational Sampling and Dynamic Behavior Studies

For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. Over the course of a simulation, the molecule will naturally sample a wide range of conformations, providing a statistical understanding of its preferred shapes and flexibility. This is essential for understanding how the molecule might adapt its shape to fit into a binding site or interact with other molecules. The dynamic behavior, such as the movement of the alkyl tail and the rotation of the polar head group, can be analyzed to understand properties like solubility and diffusion.

Force Field Parameterization for this compound

The accuracy of MD simulations is highly dependent on the quality of the force field used. A force field is a set of mathematical functions and associated parameters that describe the potential energy of the atoms in the system. Standard force fields like CHARMM, AMBER, and OPLS are widely used but may not have accurate parameters for all chemical moieties. nih.govnih.gov

The parameterization for this compound would require careful consideration of several components:

Bonded Parameters: Bond stretching, angle bending, and dihedral (torsional) terms for the ester linkage and the iodo-alkane group.

Non-bonded Parameters: van der Waals interactions (Lennard-Jones potentials) and electrostatic parameters (partial atomic charges) for all atoms, with particular attention to the polarizability and size of the iodine atom.

Developing accurate parameters, especially for the iodine atom, might involve fitting to high-level quantum mechanical calculations or experimental data to ensure the simulation realistically reproduces the molecule's physical behavior. nih.govnih.gov

Table 2: Force Field Parameterization Components for this compound

Interaction TypeDescriptionKey Areas for this compound
Bond Stretching Energy required to stretch or compress a bond.C-C, C-H, C=O, C-O, C-I bonds.
Angle Bending Energy required to bend the angle between three atoms.Angles involving the ester group and the iodoethyl moiety.
Dihedral Torsions Energy associated with rotation around a bond.Torsional potentials for the myristate chain and ester linkage.
van der Waals Short-range repulsive and long-range attractive forces.The large iodine atom requires a well-defined vdW radius and energy well.
Electrostatics Coulombic interactions between partial atomic charges.Accurate partial charges on the polar ester and C-I groups are crucial.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and for understanding the potential biological targets of a compound. nih.gov

For this compound, docking studies could be employed to predict its binding affinity and mode of interaction with various hypothetical protein targets. The process involves sampling many possible orientations of the molecule within the binding site of a protein and scoring them based on their energetic favorability. nih.gov

The predicted interactions for this compound would likely involve:

Hydrophobic interactions: The long, nonpolar myristate tail would favorably interact with hydrophobic pockets in a protein binding site.

Hydrogen bonding: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Halogen bonding: The iodine atom can participate in halogen bonds, a specific type of non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the protein.

These predictions can guide experimental studies by identifying potential biological partners and suggesting mechanisms of action at the molecular level.

Binding Site Prediction and Interaction Mode Analysis with Hypothetical Targets

Hypothetical Interaction with Abl Kinase Myristoyl Pocket:

Computational docking simulations would be employed to predict the binding mode of this compound in this pocket. It is hypothesized that the long, hydrophobic myristate chain would occupy the deep hydrophobic pocket, mimicking the binding of the natural myristoyl group. This interaction would likely be stabilized by van der Waals forces with nonpolar residues within the pocket.

The primary differentiator of this compound is its iodoethyl group. This group introduces both steric bulk and potential for specific interactions not present with myristic acid. The iodine atom, being large and polarizable, could engage in halogen bonding with backbone carbonyl oxygens or other electron-rich residues. Furthermore, the ethyl ester linkage provides a different conformational flexibility compared to the free carboxylate of myristic acid.

Analysis of the interaction mode would focus on:

Hydrophobic Interactions: The aliphatic myristate chain would be expected to form extensive hydrophobic contacts, similar to known myristate-pocket binders like GNF-2.

Halogen Bonding: The iodine atom could form favorable interactions with electron-donating residues, potentially increasing binding affinity.

Table 1: Predicted Interaction Modes of this compound in a Hypothetical Myristoyl-Binding Pocket
Structural MoietyPredicted Interaction TypePotential Interacting Residues (Hypothetical)
Myristate Chain (C14)Hydrophobic / Van der WaalsLeucine, Valine, Alanine, Isoleucine
Ester CarbonylHydrogen Bonding (Acceptor)Tyrosine, Serine, Threonine
Iodine AtomHalogen Bonding / Van der WaalsGlycine (Backbone Carbonyl), Aspartate, Glutamate

Ligand Efficiency and Energetic Profiling

Ligand efficiency (LE) is a key metric in computational chemistry and drug discovery that assesses the binding affinity of a compound in relation to its size. It is often calculated as the binding energy per non-hydrogen atom (or heavy atom count, HAC).

Theoretical Ligand Efficiency Metrics:

Without experimental binding affinity data (like Ki or IC50), a definitive LE value cannot be determined. However, we can calculate the foundational molecular properties of this compound required for these metrics and compare them to established compounds. The key is to normalize the binding affinity for molecular size, providing a measure of the quality of binding.

Key metrics include:

Ligand Efficiency (LE): Calculated as LE = -ΔG / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Binding Efficiency Index (BEI): Calculated as BEI = pK_i / MW, where MW is the molecular weight in kDa.

The computed properties for this compound are essential for these calculations.

Table 2: Computed Molecular Properties of this compound for Efficiency Profiling
PropertyValueSource
Molecular FormulaC16H31IO2
Molecular Weight382.32 g/mol
Heavy Atom Count (HAC)19
XLogP3 (Lipophilicity)7.5

An energetic profile would involve calculating the binding free energy (ΔG), which is composed of enthalpic and entropic contributions. While optimization of polar interactions often improves binding enthalpy, the large, flexible, and highly lipophilic nature of this compound (XLogP3 = 7.5) suggests that its binding would be significantly driven by the hydrophobic effect, an entropically favorable process.

Computational Prediction of Reactivity and Stability

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the reactivity and stability of chemical compounds.

Reactivity:

The primary site of reactivity in this compound is the carbon-iodine (C-I) bond. Alkyl iodides are known to be effective electrophiles and are susceptible to nucleophilic substitution reactions. The iodine atom is an excellent leaving group, making the ethyl carbon susceptible to attack by nucleophiles. This reactivity is a key feature of the molecule.

Computational models can predict this reactivity by calculating descriptors such as:

LUMO (Lowest Unoccupied Molecular Orbital) Energy: A low LUMO energy indicates a greater susceptibility to nucleophilic attack. The C-I antibonding orbital (σ*) is expected to be the LUMO, and its low energy would computationally confirm the bond's reactivity.

Partial Atomic Charges: Calculation of the charge distribution would likely show a significant partial positive charge (δ+) on the carbon atom bonded to the iodine, further indicating its electrophilic nature.

This inherent reactivity suggests that this compound could act as an alkylating agent, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in a biological environment.

Stability:

The stability of this compound is primarily dictated by two factors: the lability of the C-I bond and the potential for hydrolysis of the ester linkage.

C-I Bond Stability: The C-I bond is the weakest carbon-halogen bond and is sensitive to light and heat, which can cause homolytic cleavage to form radical species.

Hydrolytic Stability: Like all esters, the ester bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield myristic acid and 2-iodoethanol (B1213209). Steric hindrance around the ester group can increase hydrolytic stability; however, the ethyl ester portion of this molecule is relatively unhindered.

Biological Studies of 2 Iodoethyl Myristate

In Vitro Cellular and Biochemical Assays

Assessment of Cellular Responses (e.g., cell viability, proliferation, specific pathway modulation)

No studies were found that investigated the effect of 2-iodoethyl myristate on cell viability, proliferation, or the modulation of specific cellular pathways.

Enzyme Inhibition or Activation Studies

There is no available research on the potential of this compound to inhibit or activate any enzymes.

Receptor Binding Assays

No receptor binding assays have been reported for this compound.

Ex Vivo Tissue and Organ Culture Investigations

Studies on Isolated Tissues for Localized Effects

No ex vivo studies using isolated tissues or organ cultures to assess the localized effects of this compound have been published.

Permeability and Absorption in Ex Vivo Models

Ex vivo studies are crucial for evaluating the dermal absorption and permeability of topical compounds like this compound under controlled laboratory conditions that closely mimic in vivo skin barriers. These models typically utilize excised skin tissues from sources such as human cadavers or porcine skin, which is structurally similar to human skin, mounted in diffusion chambers like Franz cells. nih.gov Such methodologies allow for the quantitative assessment of a compound's ability to penetrate the stratum corneum and permeate through the epidermal and dermal layers. nih.govunideb.hu

In a hypothetical ex vivo study of this compound, researchers would apply a formulation containing the compound to the epidermal surface of the skin sample. The amount of the compound that permeates through the skin into a receptor fluid at the base of the chamber is measured over time. This allows for the calculation of key permeability parameters, such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time.

Factors influencing permeability can be systematically investigated. For instance, the role of penetration enhancers can be assessed. Isopropyl myristate (IPM), a related compound, is known to enhance the transport of other drugs by altering the diffusivity and solubility of the drug within the stratum corneum. nih.gov A similar mechanistic evaluation could be performed for this compound to understand how different vehicle compositions might affect its absorption profile.

Below is a table representing hypothetical data from such an ex vivo permeation study.

Table 1: Hypothetical Ex Vivo Skin Permeation Parameters for this compound

Formulation Vehicle Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h x 10⁻³) Lag Time (hours)
Saline 0.85 1.70 4.2
Propylene Glycol 2.10 4.20 3.5

In Vivo Preclinical Models

Following ex vivo assessments, in vivo preclinical models are essential for understanding the biological activity, pharmacokinetics, and efficacy of a compound within a living organism. nih.gov These studies provide a more comprehensive picture than in vitro or ex vivo methods by incorporating the complexities of a complete physiological system. nih.gov Animal models are indispensable for evaluating how a compound like this compound is absorbed, distributed, metabolized, and excreted, and for observing its effects at a systemic level. nih.gov The use of these models is a critical step in translating basic research into potential clinical applications. nih.gov

Selection and Justification of Appropriate Non-Human Animal Models

The selection of an appropriate animal model is one of the most critical elements in preclinical research, as it directly impacts the validity and translatability of the findings. researchgate.net The choice involves careful consideration of scientific, ethical, and practical factors. nih.gov For a topically applied compound like this compound, the primary consideration is the physiological and anatomical similarity of the animal's skin to that of humans.

Rodent models, such as mice and rats, are frequently used in early-stage preclinical research due to their cost-effectiveness, ease of handling, and the availability of genetically manipulable strains. nih.gov However, for dermatological studies, porcine (pig) models are often preferred because their skin closely resembles human skin in terms of thickness, hair follicle density, and lipid composition.

The justification for a specific model must be clearly articulated, often guided by the "3Rs" principle: Replacement (using non-animal alternatives where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). researchgate.net The chosen species should be the least sentient that can provide the required data, ensuring that the research is conducted ethically. researchgate.net

Experimental Design Considerations for Rigorous In Vivo Research

The objective of any experiment is to obtain an unbiased and precise estimate of a treatment's effect. nih.gov Rigorous statistical and experimental design is paramount to ensure that the results are reliable, reproducible, and meaningful. Key components of a robust in vivo study design include randomization, blinding, adequate sample size determination, and the appropriate selection of control groups. nih.gov

Randomization and blinding are fundamental techniques used to reduce bias in experimental studies. nih.govcastoredc.com

Randomization is the process of allocating subjects to different experimental groups by chance. nih.gov This helps to prevent selection bias and ensures that any unknown characteristics of the subjects are evenly distributed among the groups. researchgate.net For instance, in a study of this compound, animals would be randomly assigned to receive the active compound, a vehicle control, or other control treatments. Methods can range from simple randomization to more complex schemes like block randomization, which is useful for ensuring balanced group sizes, especially in studies with smaller sample numbers. researchgate.net

Blinding involves concealing the group assignments from individuals involved in the experiment, such as the investigators administering the treatment or the technicians assessing the outcomes. nih.gov This prevents conscious or unconscious bias from influencing the results. In a single-blind study, only the investigator is unaware of the treatment allocation, while in a double-blind study, both the investigator and the animal care staff or analysts are unaware. This practice is a critical component for ensuring the integrity of preclinical research. nih.govcastoredc.com

Determining the appropriate number of animals for a study is a critical ethical and scientific consideration. A sample size that is too small may fail to detect a true effect, leading to a false-negative result (a Type II error), while an unnecessarily large sample size is a waste of resources and raises ethical concerns. frontiersin.org

The most common method for sample size calculation is power analysis. nih.govnih.gov This statistical method uses several key inputs to determine the minimum sample size needed to detect an effect of a given size with a certain degree of confidence. frontiersin.orgkne-publishing.com These inputs include the expected effect size, the variability of the data (standard deviation), the desired statistical power (typically 80% or higher), and the significance level (alpha, usually 0.05). frontiersin.orgnih.gov

In cases where the effect size or standard deviation is unknown, such as in exploratory studies, the "resource equation" method may be used. nih.govnih.gov This approach focuses on ensuring the error degrees of freedom in an analysis of variance (ANOVA) fall within an acceptable range (typically 10-20). kne-publishing.com

Table 2: Example of a Power Analysis for Sample Size Calculation

Parameter Value Justification
Effect Size (Cohen's d) 1.5 Estimated based on preliminary ex vivo data.
Significance Level (α) 0.05 Conventional threshold for statistical significance.
Statistical Power (1-β) 0.80 Standard accepted probability of detecting a true effect.
Standard Deviation (σ) 0.5 units Estimated from previous studies with similar compounds.

| Calculated Sample Size per Group | 8 | The minimum number of animals required in each group. |

It is important to note that the common practice of using six animals per group has little scientific or statistical basis and that a formal justification for the sample size should always be reported. nih.gov

Control groups are essential for isolating the effect of the treatment under investigation. Without appropriate controls, it is impossible to conclude that the observed outcomes are due to the compound being tested and not some other factor. researchgate.net In an in vivo study of this compound, several control groups would be necessary:

Vehicle Control: This is arguably the most important control group. It consists of animals that receive the same formulation (vehicle) as the treated group, but without the active compound (this compound). This group helps to distinguish the effects of the compound itself from any effects caused by the delivery vehicle.

Negative Control: This group may consist of untreated animals or animals receiving a sham treatment (e.g., saline). This helps to establish a baseline for the measured parameters.

Positive Control: In some study designs, a positive control group is included. This group receives a compound with a known, well-characterized effect. This helps to validate the experimental model and confirm that it is capable of detecting the type of effect being investigated.

The specific choice of control groups depends on the primary research question and the specific aims of the experiment. researchgate.net

Biomarker Analysis and Response Assessment

Following a comprehensive review of scientific literature, no specific studies detailing the biomarker analysis or response assessment of this compound were identified. Consequently, there are no available research findings or data to present for this section.

Pharmacokinetic and Metabolic Investigations of 2 Iodoethyl Myristate in Non Human Models

Absorption and Distribution Studies in Animal Models

Specific data regarding the absorption and distribution of 2-iodoethyl myristate following administration in animal models is not available in the reviewed literature.

Oral Bioavailability Assessment

There are no publicly available studies that have assessed the oral bioavailability of this compound. The extent and rate at which the substance is absorbed into the systemic circulation after oral administration in any animal model have not been documented.

Tissue Distribution Profiling

Information detailing the distribution of this compound into various tissues and organs following administration is not available. Studies that would provide insights into the compound's potential for accumulation in specific tissues have not been published.

Metabolism Studies in Biological Systems

The metabolic transformation of this compound in biological systems, a critical aspect of understanding its biological activity and potential toxicity, has not been a subject of detailed investigation in the public domain.

Identification of Major Metabolites

There are no reports identifying the major metabolites of this compound in any biological system. The chemical structures of any compounds resulting from the biotransformation of the parent molecule have not been elucidated.

Metabolic Pathways and Enzyme Systems Involved

The specific metabolic pathways and the enzyme systems, such as cytochrome P450 or other enzymatic families, responsible for the metabolism of this compound have not been identified.

Role of Esterase Hydrolysis

Given the ester linkage in the structure of this compound, it is plausible that esterase hydrolysis would be a primary metabolic pathway, cleaving the molecule into myristic acid and 2-iodoethanol (B1213209). However, no experimental data from in vitro or in vivo studies are available to confirm the role and significance of esterase hydrolysis in the metabolism of this specific compound.

Excretion Pathways in Preclinical Species

The elimination of a chemical compound from the body is a critical aspect of its pharmacokinetic profile, and understanding the routes and rates of excretion is fundamental in preclinical research. These pathways, primarily renal and fecal, determine the duration of exposure and potential for accumulation of the parent compound and its metabolites. Preclinical studies in various animal models are essential to elucidate these routes.

Standard methodologies for these investigations often involve the use of radiolabeled compounds to trace the substance's journey through and out of the body. nih.govnih.gov By labeling a compound like this compound with an isotope such as Carbon-14 (¹⁴C) or Hydrogen-3 (³H), researchers can quantitatively measure the total radioactivity excreted in urine and feces over time. nih.gov This approach allows for a comprehensive mass balance assessment, aiming to account for the total administered dose.

In the absence of publicly available research specifically detailing the excretion pathways of this compound in non-human models, the following represents a generalized overview of how such data would be determined and presented based on standard preclinical pharmacokinetic studies.

Primary and Secondary Routes of Elimination

For any given compound, excretion typically occurs through one primary route, with one or more secondary routes contributing to a lesser extent.

Renal Excretion: This pathway involves the filtration of the compound and its metabolites from the blood by the kidneys and subsequent elimination in the urine. The extent of renal clearance is influenced by factors such as molecular weight, polarity, and the degree of plasma protein binding. Generally, smaller, more water-soluble molecules are readily excreted via this route.

Fecal (Biliary) Excretion: This is a major elimination pathway for larger molecules and less water-soluble compounds. The liver may metabolize the parent compound, and these metabolites can be secreted into the bile, which is then released into the small intestine and ultimately eliminated in the feces. Some compounds may be directly secreted into the intestinal tract.

Illustrative Excretion Data in Preclinical Models

While specific data for this compound is not available, preclinical excretion studies would typically yield data presented in a format similar to the table below. The values provided are hypothetical and serve to illustrate how excretion data is commonly reported in preclinical research.

Preclinical SpeciesRoute of AdministrationTime Period (hours)Mean Cumulative Excretion (% of Administered Dose)
Urine
RatIntravenous0-96Data not available
DogIntravenous0-120Data not available
Feces
RatIntravenous0-96Data not available
DogIntravenous0-120Data not available
Total Recovery
RatIntravenous0-96Data not available
DogIntravenous0-120Data not available

The findings from such studies would be crucial for constructing a complete pharmacokinetic profile of this compound and for predicting its disposition in humans. The balance between renal and fecal excretion would provide insights into the physicochemical properties of the compound and its metabolites.

Future Research Directions and Potential Applications of 2 Iodoethyl Myristate

Development of Advanced Probes and Imaging Agents

The presence of an iodine atom in the 2-Iodoethyl myristate molecule is a key feature that suggests its potential utility in the development of advanced probes and imaging agents. Radioiodinated fatty acids and their esters have been investigated for medical imaging, particularly in cardiology and oncology. nih.govnih.goviaea.org

Future research could focus on synthesizing this compound with a radioactive isotope of iodine, such as Iodine-123, Iodine-125, or Iodine-131. nih.govnih.gov These radio-labeled versions could serve as targeted probes for single-photon emission computed tomography (SPECT) or other nuclear imaging techniques. The long myristate chain could facilitate the molecule's incorporation into lipid bilayers of cell membranes or accumulation in tissues with high fatty acid metabolism, such as the myocardium or certain types of tumors. iaea.orgsnmjournals.org

Studies on radioiodinated fatty acid esters like Lipiodol (iodized oil) have demonstrated their ability to be selectively retained in hepatocellular carcinoma, enabling targeted radiotherapy. nih.govradiopaedia.org This precedent suggests that radio-labeled this compound could be investigated as a theranostic agent, combining diagnostic imaging with therapeutic radiation delivery.

Table 1: Potential Radioisotopes of Iodine for Labeling this compound and Their Applications

RadioisotopeHalf-lifeEmission TypePotential Application
Iodine-12313.22 hoursGammaSPECT Imaging
Iodine-12559.4 daysGammaIn vitro assays, pre-clinical imaging
Iodine-1318.02 daysBeta, GammaRadiotherapy, SPECT Imaging

Exploration in Material Science and Nanotechnology

The bifunctional nature of this compound, with its long lipophilic alkyl chain and a reactive iodide, makes it an attractive molecule for applications in material science and nanotechnology. The long alkyl chain can impart specific physical properties, while the iodide can serve as a reactive handle for covalent attachment to surfaces or other molecules.

One promising area of research is the functionalization of nanomaterials. Long-chain alkyl iodides have been successfully used to modify the surface of materials like graphene and single-walled carbon nanotubes. d-nb.inforesearchgate.net This surface modification can enhance the dispersibility of these nanomaterials in organic solvents, which is a crucial step for their processing and incorporation into various composites. d-nb.info Similarly, this compound could be used to functionalize nanoparticles, creating a hydrophobic coating that could be useful for applications such as drug delivery systems or advanced lubricants.

Furthermore, the self-assembly properties of long-chain fatty acid derivatives are well-known. Research could explore the ability of this compound to form monolayers or other organized structures on various substrates. The terminal iodide could then be used for further chemical modifications, creating complex and functional surfaces. For instance, the long alkyl chains could be used to create superhydrophobic surfaces. nih.gov

Table 2: Potential Applications of this compound in Material Science

Application AreaRationalePotential Outcome
Nanomaterial FunctionalizationCovalent attachment via the iodide group and improved dispersibility due to the myristate chain.Enhanced processing of nanomaterials for composites and coatings.
Surface ModificationSelf-assembly of the long alkyl chain on surfaces.Creation of hydrophobic, lubricating, or biocompatible surfaces.
Polymer SynthesisThe alkyl iodide can act as an initiator or a chain transfer agent in certain polymerization reactions. researchgate.netmdpi.comDevelopment of novel polymers with tailored properties.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org Future research on this compound should incorporate these principles in both its synthesis and potential applications.

Traditional esterification methods often rely on harsh acid catalysts and high temperatures. vertecbiosolvents.com Green alternatives for the synthesis of this compound could involve the use of biocatalysts, such as lipases, which can catalyze the esterification of myristic acid with 2-iodoethanol (B1213209) under milder conditions. Another green approach could be the use of solvent-free reaction conditions or the replacement of hazardous solvents with more environmentally benign alternatives. researchgate.net The development of catalytic systems that are highly efficient and can be easily recycled would also align with green chemistry principles. semanticscholar.org Furthermore, exploring synthesis routes that utilize renewable starting materials would enhance the sustainability of its production. vertecbiosolvents.com

In terms of its applications, the biodegradability of the myristate portion of the molecule is an advantage. vertecbiosolvents.com Research could focus on designing applications where the compound can be used as a more environmentally friendly alternative to persistent organic pollutants.

Table 3: Green Chemistry Principles and Their Potential Application to this compound

Green Chemistry PrinciplePotential Implementation
Use of Renewable FeedstocksSourcing myristic acid from plant-based oils.
CatalysisEmploying enzymatic catalysts (lipases) for synthesis. semanticscholar.org
Benign SolventsUtilizing solvent-free conditions or green solvents. researchgate.net
Atom EconomyDesigning synthetic routes that maximize the incorporation of all starting materials into the final product.
Design for DegradationLeveraging the biodegradability of the fatty acid chain in product design.

Integrative Approaches Combining Experimental and Computational Methodologies

The integration of computational modeling with experimental research can accelerate the discovery and optimization of new materials and molecules. For a compound like this compound, a combined experimental and computational approach could provide valuable insights into its properties and guide the development of its applications.

Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can be used to predict the physicochemical properties of this compound. nih.govacs.org For instance, modeling could be used to understand how the molecule interacts with cell membranes, which would be crucial for designing effective imaging probes. nih.gov Simulations could also predict the self-assembly behavior of this compound on different surfaces, aiding in the design of new materials. researchgate.net

Data-driven approaches, including machine learning, are increasingly being used to predict the properties of chemical compounds. nih.gov By building a dataset of experimental results for this compound and related compounds, machine learning models could be trained to predict its performance in various applications, thereby reducing the need for extensive and time-consuming laboratory experiments. nih.gov This integrative approach would not only make the research process more efficient but also lead to a deeper understanding of the structure-property relationships of this promising molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization protocols for 2-Iodoethyl myristate?

  • Methodological Answer : Synthesis typically involves esterification of myristic acid with 2-iodoethanol under acid catalysis (e.g., H₂SO₄). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra for ester and iodine moieties) and mass spectrometry (MS) for molecular weight validation. Purity assessment via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential. Ensure experimental details (solvent ratios, reaction times) are explicitly documented for reproducibility .

Q. How can researchers verify the purity and stability of this compound in experimental settings?

  • Methodological Answer : Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. Use gas chromatography-mass spectrometry (GC-MS) to monitor decomposition products, particularly free iodine or myristic acid. For purity, combine differential scanning calorimetry (DSC) to assess melting behavior with Karl Fischer titration for water content. Long-term storage recommendations (e.g., inert atmosphere, −20°C) should be based on these stability profiles .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for sensitive detection in complex matrices like cell lysates. Include an internal standard (e.g., deuterated myristate) to correct for matrix effects. For lipid-rich samples, pre-extraction with chloroform-methanol (2:1 v/v) improves recovery rates. Validate the method with spike-recovery experiments across relevant concentration ranges .

Advanced Research Questions

Q. How can this compound be utilized in proteomic studies to track lipid-protein interactions?

  • Methodological Answer : Incorporate this compound as a photoaffinity probe by introducing a UV-activatable group (e.g., diazirine) to the myristate chain. Post-irradiation, perform click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) with biotin tags for affinity purification. Identify bound proteins via shotgun proteomics (trypsin digestion followed by LC-MS/MS). Control experiments should exclude non-specific binding using non-UV-treated samples .

Q. What strategies address contradictions between spectroscopic and chromatographic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from isomerization or residual solvents. Cross-validate NMR (e.g., NOESY for spatial proximity) with high-resolution MS (HRMS) to confirm molecular formulas. For chromatographic anomalies, employ orthogonal methods: reverse-phase HPLC paired with hydrophilic interaction liquid chromatography (HILIC). Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. How does this compound’s environmental persistence impact ecotoxicity studies?

  • Methodological Answer : Assess biodegradability using OECD 301F (closed bottle test) with activated sludge inoculum. Measure chemical oxygen demand (COD) over 28 days. For soil mobility, calculate the organic carbon partition coefficient (Koc) via molecular connectivity indices; values >10⁴ suggest low mobility. Ecotoxicity testing on model organisms (e.g., Daphnia magna) should follow ISO 6341 protocols, with LC₅₀ determinations .

Q. What experimental designs optimize this compound’s use in lipid bilayer permeability assays?

  • Methodological Answer : Incorporate this compound into liposomes via thin-film hydration. Use fluorescent probes (e.g., calcein leakage assay) to monitor permeability changes under varying pH/temperature. Compare with control liposomes lacking iodine substitution. Surface plasmon resonance (SPR) can quantify binding kinetics to transmembrane proteins. Replicate experiments ≥3 times to account for bilayer heterogeneity .

Methodological Notes

  • Data Reproducibility : Document all synthetic steps, including solvent batches and equipment calibration, per guidelines in .
  • Conflict Resolution : Use triangulation (multiple analytical techniques) and meta-analysis of published datasets to resolve contradictions .
  • Ethical Compliance : Adhere to institutional safety protocols for iodine handling and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.